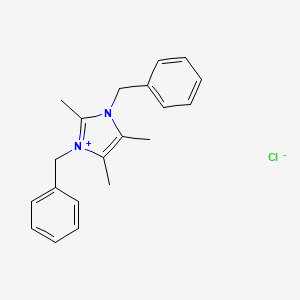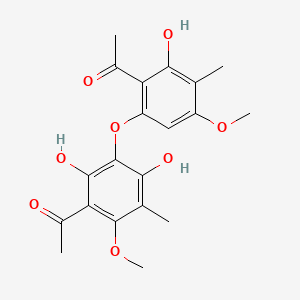
Leucomycin A1
Übersicht
Beschreibung
Leucomycin A1 is a major metabolite from the leucomycin complex, a family of macrolide antibiotics produced by Streptomyces kitasatoensis . It is effective against Gram-positive bacteria, Gram-negative cocci, Leptospira, and mycoplasma .
Synthesis Analysis
Leucomycin A1 is a natural fermentation product from Streptomyces kitasatoensis . A method was developed for the separation and characterization of new components and impurities in leucomycin by multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry .Molecular Structure Analysis
The molecular formula of Leucomycin A1 was revised to C40H67NO14 from the elemental analysis and molecular weight determination .Chemical Reactions Analysis
Leucomycin A1 was isolated from the leucomycin complex by use of chromatography over both silicic acid and aluminum oxide . Several attempts to crystallize it from solvents, such as benzene and ethanol (or acetone)-water were unsuccessful .Physical And Chemical Properties Analysis
Leucomycin A1 is a solid and soluble in DMSO . Its molecular weight is 786.0 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycoplasmal Activities
Leucomycin A1 is a major metabolite from the leucomycin complex, a family of macrolide antibiotics produced by S. kitasatoensis . It has potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma .
Pharmaceutical Manufacturing
Leucomycin A1 is used in the pharmaceutical industry for the production of various drugs. It is a component of the antibiotic complex produced by Streptomyces kitasatoensis .
Characterization of New Components and Impurities
Leucomycin A1 is used in research to study new components and impurities in leucomycin . This research can provide guidance to pharmaceutical companies for manufacturing process improvement and impurity reduction .
Antifibrotic Potential
Kitasamycin A1 has been evaluated for its antifibrotic potential in a transforming growth factor (TGF)-β1-mediated fibroblast model . The study found that Kitasamycin A1 could impair the transformation of fibroblasts into myofibroblasts and the expression of proteins involved in fibrotic processes .
Animal Feedstuffs
Kitasamycin A1 is detected in different feedstuffs . A rapid, simple, highly efficient analytical method for detecting kitasamycin A1, A4, A5, and A13 in different feedstuffs was successfully developed .
Greenness Analysis Method
The method for detecting kitasamycin A1 in animal feedstuffs was evaluated as a greenness analysis method through Eco-Scale assessment tool . This shows the potential of kitasamycin A1 in promoting environmentally friendly practices in the industry .
Wirkmechanismus
Target of Action
Leucomycin A1, a major metabolite of the leucomycin complex, primarily targets the 50S ribosomal protein L3 . This protein is a crucial component of the bacterial ribosome, playing a significant role in protein synthesis.
Mode of Action
Leucomycin A1 functions by binding to the bacterial ribosome, specifically targeting the 50S subunit . This binding interferes with the translocation step of protein synthesis, which is crucial for the growth and replication of bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Leucomycin A1 is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, Leucomycin A1 disrupts the translocation process, thereby inhibiting protein synthesis. This disruption can lead to the cessation of bacterial growth and replication .
Result of Action
The molecular and cellular effects of Leucomycin A1’s action primarily involve the inhibition of protein synthesis in bacterial cells . This inhibition results in the cessation of bacterial growth and replication, leading to the eventual death of the bacteria .
Action Environment
The action, efficacy, and stability of Leucomycin A1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Leucomycin A1, as degradation products can be readily produced in acidic conditions . Additionally, the presence of other bacteria and the specific strain of bacteria can also influence the efficacy of Leucomycin A1 .
Safety and Hazards
Leucomycin A1 should be used with caution due to its association with severe cutaneous hypersensitivity reactions such as Stevens-Johnson syndrome, toxic epidermal necrolysis, erythema multiforme, and acute generalized exanthematous pustulosis, and its potential to precipitate Clostridium difficile associated diarrhea (CDAD), which may lead to fatal colitis .
Zukünftige Richtungen
Leucomycin A1 is one of the more potent members of the leucomycin complex . Leucomycin complex (kitasamycin) is effective against a wide spectrum of pathogens, such as Gram-positive bacteria, Gram-negative cocci, mycoplasma, and Leptospira . Until now, little is known about the activity of individual analogues within the complex .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMDOFXTVAPVLX-YWQHLDGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016463 | |
| Record name | Leucomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomycin A1 | |
CAS RN |
16846-34-7, 1392-21-8 | |
| Record name | Leucomycin A1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucomycin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kitasamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09309 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Leucomycin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



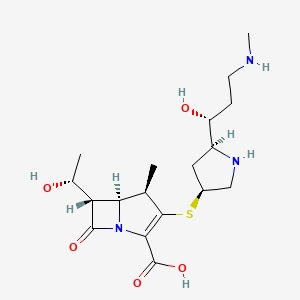
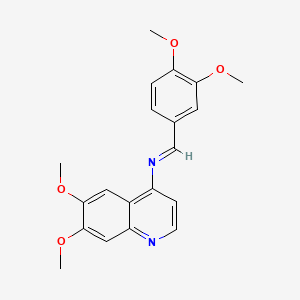

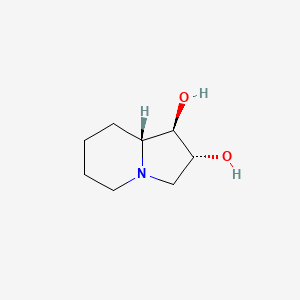
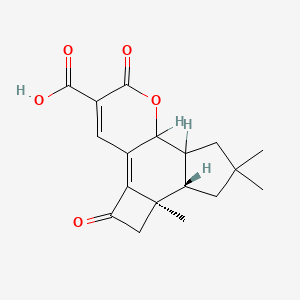
![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)
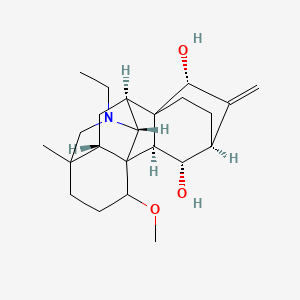
![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)
![[(2S,8R,9S,11R,13S,14S,15R,16S)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1674740.png)

